(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
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Description
(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate is a useful research compound. Its molecular formula is C24H21ClO6 and its molecular weight is 440.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bioactive Heterocyclic Compounds
Research on bioactive furanyl- and thienyl-substituted nucleobases, nucleosides, and their analogues highlights the importance of five-membered heterocycles in medicinal chemistry. These structures are crucial for developing compounds with antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. The study suggests that heteroaryl substituents can significantly impact the activity of compounds, offering insights into how the structural elements of the compound might be leveraged for similar bioactive applications (Ostrowski, 2022).
Mechanisms in Organic Pollutants Formation
Understanding the formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) is critical for assessing the environmental and health impacts of organochlorine compounds. This research is foundational for studying compounds with chlorophenoxy groups and their transformations, potentially aligning with the environmental behavior and transformations of "(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate" (Altarawneh et al., 2009).
Lignin and Phenol Derivatives
The acidolysis of lignin and its model compounds provides insight into the chemical processes that could be relevant for understanding the transformations and applications of complex organic compounds, including those with furan and phenol derivatives. This research sheds light on the potential for using such compounds in the development of new materials or in environmental remediation processes (Yokoyama, 2015).
Properties
IUPAC Name |
[(3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClO6/c25-16-7-4-8-18(11-16)29-14-17(26)9-10-19-20-12-23(27)30-22(20)13-21(19)31-24(28)15-5-2-1-3-6-15/h1-11,19-22H,12-14H2/b10-9+/t19-,20-,21-,22+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTXJEXBMSMIMB-XYSDSJPHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(=O)COC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)/C=C/C(=O)COC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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